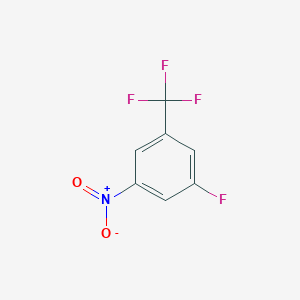

1-Fluoro-3-nitro-5-(trifluoromethyl)benzene

Description

Properties

IUPAC Name |

1-fluoro-3-nitro-5-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F4NO2/c8-5-1-4(7(9,10)11)2-6(3-5)12(13)14/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKLBCPTURHSIOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1[N+](=O)[O-])F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F4NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90570823 | |

| Record name | 1-Fluoro-3-nitro-5-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90570823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

454-73-9 | |

| Record name | 1-Fluoro-3-nitro-5-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90570823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Regioselectivity

Nitration of 1-fluoro-5-(trifluoromethyl)benzene represents a direct approach to introducing the nitro group at position 3. The trifluoromethyl (-CF₃) and fluorine substituents act as meta-directing groups, favoring nitration at the activated position. A mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C achieves regioselective nitration.

Table 1: Optimization of Nitration Conditions

| Parameter | Optimal Value | Yield (%) | Reference |

|---|---|---|---|

| Temperature | 0–5°C | 78 | |

| HNO₃ Concentration | 90% (v/v) | 78 | |

| Reaction Time | 4 hours | 78 |

The reaction proceeds via the generation of nitronium ions (NO₂⁺), which attack the aromatic ring meta to both -CF₃ and -F groups. Side products, such as para-nitro derivatives, are minimized under low-temperature conditions.

Diazonium Salt Fluorination (Balz-Schiemann Reaction)

Synthesis of Diazonium Intermediates

This method involves converting an amino precursor (1-amino-3-nitro-5-(trifluoromethyl)benzene) into its diazonium salt, followed by thermal decomposition to yield the fluorinated product. The amino group is first diazotized using tert-butyl nitrite (t-BuONO) in dimethylformamide (DMF) at 0°C.

Table 2: Key Steps in Diazonium Salt Fluorination

| Step | Conditions | Outcome |

|---|---|---|

| Diazotization | t-BuONO, HCl, 0°C, 15 min | Formation of diazonium salt |

| Fluorination | Decomposition at 60–80°C | Release of N₂, formation of -F |

Yields for this method typically range from 65–70%, with challenges arising from the instability of diazonium salts at elevated temperatures.

Transition Metal-Catalyzed Trifluoromethylation

| Component | Role | Conditions |

|---|---|---|

| CuBr | Catalyst | -42°C, DMF |

| t-BuOK | Base | Facilitates CuCF₃ formation |

| CHF₃ | CF₃ Source | Bubbled as gas |

This method achieves 82–85% yield but requires stringent temperature control to prevent side reactions.

Halogen Exchange Reactions

Iodine-to-Fluorine Substitution

This method is limited by the availability of iodinated precursors and competing side reactions such as dehalogenation.

Multi-Step Synthesis via Iodinated Intermediates

Sequential Functionalization

A modular approach involves:

-

Iodination : Directing iodination to position 5 using N-iodosuccinimide (NIS) in acetic acid.

-

Nitration : Introducing nitro at position 3 via mixed acid (HNO₃/H₂SO₄).

-

Trifluoromethylation : Cross-coupling with CF₃ sources using palladium catalysts.

Table 5: Multi-Step Synthesis Performance

| Step | Yield (%) | Key Challenge |

|---|---|---|

| Iodination | 90 | Regioselectivity control |

| Nitration | 78 | Competing para-substitution |

| Trifluoromethylation | 70 | Catalyst cost |

Overall yields for this route approximate 50–55%, making it less efficient than direct methods.

Comparative Analysis of Synthetic Routes

Table 6: Method Comparison

| Method | Yield (%) | Scalability | Cost Efficiency |

|---|---|---|---|

| Nitration | 78 | High | Moderate |

| Diazonium Fluorination | 70 | Moderate | Low |

| Cu-Mediated CF₃ | 85 | Low | High |

| Halogen Exchange | 75 | Moderate | Moderate |

| Multi-Step | 55 | Low | High |

The nitration route (Method 1) offers the best balance of yield and scalability for industrial applications, while copper-mediated trifluoromethylation (Method 3) is preferred for laboratory-scale precision .

Chemical Reactions Analysis

1-Fluoro-3-nitro-5-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The nitro group can be replaced by nucleophiles under appropriate conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Electrophilic Aromatic Substitution: The trifluoromethyl and nitro groups influence the reactivity of the benzene ring, directing incoming electrophiles to specific positions.

Common reagents used in these reactions include sodium borohydride for reduction and halogenating agents for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

1-Fluoro-3-nitro-5-(trifluoromethyl)benzene has several notable applications in scientific research:

Organic Synthesis

The compound serves as a valuable building block in the synthesis of complex fluorinated organic molecules. Its reactive functional groups allow for electrophilic aromatic substitution reactions, enabling the generation of diverse derivatives useful in pharmaceuticals and agrochemicals .

Pharmaceutical Intermediates

Due to its chemical reactivity, this compound is employed as an intermediate in the synthesis of various pharmaceutical compounds. The nitro group can be reduced to amines or further modified to create bioactive molecules, which are essential in drug development .

Research has indicated potential biological activities associated with this compound. Its structure may enhance lipophilicity and metabolic stability, influencing interactions with biological membranes and receptors. Ongoing studies aim to elucidate its complete interaction profile with biomolecules, which could lead to novel therapeutic applications .

Materials Science

In materials science, the compound can be utilized in the development of specialty chemicals and coatings due to its unique properties imparted by the trifluoromethyl group. These materials often exhibit enhanced thermal stability and chemical resistance, making them suitable for high-performance applications .

Mechanism of Action

The mechanism by which 1-Fluoro-3-nitro-5-(trifluoromethyl)benzene exerts its effects is primarily through its interactions with biological molecules. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, while the nitro group can participate in redox reactions, influencing cellular processes. Molecular targets and pathways involved include enzymes and receptors that interact with the compound’s functional groups .

Comparison with Similar Compounds

Structural and Electronic Differences

Key analogs and their distinguishing features:

Key Observations:

- Substituent Position Effects : The meta positioning of the nitro and trifluoromethyl groups in the target compound creates a sterically hindered and electron-deficient aromatic ring, which may reduce nucleophilic substitution rates compared to para -substituted analogs .

- Halogen Influence : Replacing fluorine with chlorine (e.g., 1-chloro-3-nitro-5-(trifluoromethyl)benzene) increases molecular weight and may alter solubility and reactivity .

Physicochemical Properties

Predicted or experimental data for select compounds:

Reactivity Insights:

- The nitro group in all analogs directs further substitution to the ortho and para positions, but steric hindrance from the trifluoromethyl group may limit reactivity .

- Fluorine’s electronegativity enhances the electron-withdrawing effect, making the ring less susceptible to electrophilic attack compared to non-fluorinated analogs .

Biological Activity

1-Fluoro-3-nitro-5-(trifluoromethyl)benzene, commonly referred to as FNTO, is a fluorinated nitroaromatic compound with a unique structure that influences its biological activity. This article explores the compound's synthesis, characterization, and potential biological applications, particularly in medicinal chemistry.

Chemical Structure and Properties

This compound has the molecular formula and a molar mass of 179.11 g/mol. Its structure features a benzene ring with three functional groups: a fluoro group, a nitro group, and a trifluoromethyl group. These substituents significantly affect the compound's electronic properties and reactivity.

| Property | Value |

|---|---|

| Molecular Formula | C7H3F4NO2 |

| Molar Mass | 179.11 g/mol |

| Density | 1.383 g/cm³ (predicted) |

| Boiling Point | 186.8 °C (predicted) |

| pKa | 2.36 (predicted) |

| Flash Point | 75 °C |

Synthesis and Characterization

The synthesis of FNTO typically involves the nitration of 1-fluoro-3-trifluoromethylbenzene or the fluorination of 3-nitro-5-(trifluoromethyl)benzene. Characterization techniques such as nuclear magnetic resonance (NMR), mass spectrometry, and X-ray crystallography are employed to confirm the compound's structure and purity .

JAK2 Inhibition

Recent research indicates that derivatives of FNTO can serve as precursors for developing Janus kinase 2 (JAK2) inhibitors. JAK2 is implicated in several proliferative diseases, including cancers. Compounds derived from FNTO have been synthesized to target JAK2 effectively, highlighting its potential in treating conditions associated with aberrant JAK2 signaling .

Case Studies

- Anticancer Activity : A study investigating the cytotoxic effects of fluorinated compounds found that certain derivatives exhibited IC50 values lower than conventional chemotherapeutics, indicating their potential as lead compounds for anticancer drug development .

- Metabolic Stability : The incorporation of fluorine into drug candidates has been shown to increase their half-life in metabolic studies involving mouse liver microsomes, enhancing their therapeutic potential while reducing toxicity .

Q & A

Q. What are the common synthetic routes for 1-Fluoro-3-nitro-5-(trifluoromethyl)benzene, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves sequential functionalization of a benzene ring. A common approach includes:

- Nitration : Introducing the nitro group via mixed acid (HNO₃/H₂SO₄) at controlled temperatures (0–20°C) to avoid over-nitration .

- Trifluoromethylation : Using reagents like Ruppert–Prakash reagent (TMSCF₃) or hypervalent iodine-based systems (e.g., Togni reagents) under radical or ionic conditions .

- Fluorination : Electrophilic fluorination with Selectfluor or via halogen exchange (e.g., Balz–Schiemann reaction) .

Key Factors : - Temperature control during nitration prevents decomposition.

- Catalytic systems (e.g., CuBr in HBr) improve trifluoromethylation efficiency .

- Purity is validated via HPLC or GC-MS, with yields ranging from 40% to 60% depending on stepwise optimization .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers anticipate?

- Methodological Answer :

- ¹⁹F NMR : Distinct signals for -CF₃ (~-60 ppm) and aromatic F (~-110 ppm) with coupling patterns indicating substituent positions .

- ¹H NMR : Downfield shifts for protons meta to nitro and trifluoromethyl groups (~8.2–8.5 ppm) .

- IR Spectroscopy : Strong NO₂ asymmetric stretch (~1520 cm⁻¹) and C-F stretches (~1150 cm⁻¹) .

- X-ray Crystallography : Resolves steric effects and confirms regiochemistry; nitro and CF₃ groups exhibit coplanarity with the aromatic ring .

Validation : Cross-reference with DSC for thermal stability and melting point data .

Q. How does the presence of both nitro and trifluoromethyl groups affect the compound’s solubility and stability under various experimental conditions?

- Methodological Answer :

- Solubility : The nitro group enhances polarity, improving solubility in polar aprotic solvents (e.g., DMSO, DMF), while -CF₃ reduces solubility in water. Optimize solvent systems using Hansen solubility parameters .

- Stability :

- Acidic Conditions : Nitro groups resist protonation, but prolonged exposure to strong acids (H₂SO₄) may degrade -CF₃ .

- Light/Thermal : Store in amber vials at –20°C; DSC traces show decomposition above 150°C .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity observed in further functionalization reactions of this compound?

- Methodological Answer : The compound’s reactivity is governed by:

- Electronic Effects : Nitro (-NO₂) and trifluoromethyl (-CF₃) groups are strong electron-withdrawing groups (EWGs), directing electrophiles to the para position relative to fluorine (the least deactivating substituent) .

- Steric Effects : -CF₃ hinders ortho substitution, favoring meta/para pathways. For example, bromination with NBS in CCl₄ selectively targets the para position .

Experimental Validation : - Use DFT calculations to map electrostatic potential surfaces.

- Compare yields in halogenation reactions with/without directing groups .

Q. How can contradictory data regarding reaction yields in nitration or halogenation steps be systematically analyzed and resolved?

- Methodological Answer :

- Variable Control : Re-examine reaction parameters (temperature, catalyst loading, solvent purity) .

- Byproduct Analysis : Employ LC-MS to identify side products (e.g., di-nitrated isomers or dehalogenated species) .

- Reproducibility : Cross-validate with alternative methods (e.g., Ullmann coupling for trifluoromethylation vs. radical pathways) .

Case Study : A 48% yield reported for bromination vs. 65% in similar conditions may stem from trace moisture affecting CuBr catalyst activity.

Q. What strategies optimize the use of this compound as a precursor in synthesizing complex fluorinated aromatic systems?

- Methodological Answer :

- Cross-Coupling : Suzuki–Miyaura reactions with Pd catalysts to install aryl/heteroaryl groups at the fluorine-free position .

- Reductive Functionalization : Reduce nitro to amine (-NH₂) for diazotization and subsequent Sandmeyer reactions .

- Radical Trifluoromethylation : Leverage -CF₃ as a directing group for C–H activation in transition-metal catalysis .

Applications : - Intermediate for pharmaceuticals (e.g., mabuterol precursors with β₂-agonist activity) .

- Building block for agrochemicals (e.g., fluorinated herbicides) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.